molecular formula C17H12N4O3S B382791 2-(4-nitrophenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one CAS No. 384849-41-6

2-(4-nitrophenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one

Cat. No.: B382791
CAS No.: 384849-41-6
M. Wt: 352.4g/mol
InChI Key: OYJJJDIZMFTYRP-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one is a synthetic chemical compound featuring a fused triazolo-thiazine heterocyclic scaffold. This structure is of significant interest in medicinal chemistry and chemical biology research. Compounds based on the 1,2,4-triazole nucleus are known to exhibit a wide spectrum of pharmacological activities, including antifungal, antibacterial, and anticancer properties . Specifically, the [1,2,4]triazolo[5,1-b][1,3]thiazin-4-ium structural motif has been documented in scientific literature, highlighting the research relevance of this chemotype . Furthermore, triazole derivatives have been investigated as inhibitors of bacterial enzymes, such as metallo-β-lactamases (MBLs), which are responsible for antibiotic resistance . This product is intended for research purposes such as exploring structure-activity relationships (SAR), screening for novel biological activities, and developing new chemical entities. It is supplied as a high-purity material characterized by standard spectroscopic and analytical methods (NMR, HPLC-MS). This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-nitrophenyl)-5-phenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3S/c22-15-10-14(11-4-2-1-3-5-11)25-17-18-16(19-20(15)17)12-6-8-13(9-7-12)21(23)24/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJJJDIZMFTYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=NC(=NN2C1=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Triazole-Thione Precursors

The triazole-thione intermediate 4a–4t (general structure shown in Figure 1) is synthesized via a three-step sequence:

  • Esterification : Carboxylic acids (e.g., 4-nitrobenzoic acid) are converted to methyl esters (2a–2t ) using methanol and sulfurous dichloride.

  • Hydrazide Formation : Esters react with hydrazine hydrate to yield hydrazides (3a–3t ).

  • Cyclization : Hydrazides undergo cyclization with ammonium thiocyanate in basic conditions to form 2,4-dihydro-3H-1,2,4-triazole-3-thiones (4a–4t ).

For the target compound, 4-nitrobenzoic acid serves as the starting material to introduce the 4-nitrophenyl group at position 2.

Cyclization with α-Halo Ketones

The triazole-thione intermediate reacts with α-halo ketones (e.g., phenacyl bromide) in the presence of sodium acetate to form the thiazinone ring. For example:

  • Reaction Conditions : Anhydrous sodium acetate in ethanol under reflux for 6–8 hours.

  • Mechanism : The thiol group of the triazole-thione attacks the α-carbon of the halo ketone, followed by intramolecular cyclization to form the seven-membered thiazinone ring.

This method yields the target compound with a phenyl group at position 5 if phenacyl bromide is used. Reported yields for analogous compounds range from 58% to 72%.

Ring-Closing Reactions Using 1,3-Dibromopropane

An alternative route employs 1,3-dibromopropane as a linker to fuse the triazole and thiazinone moieties.

Preparation of Triazole-Thiones with Phenyl Substituents

The triazole-thione intermediate 4a (bearing a phenyl group) is synthesized from benzoic acid derivatives. For instance, phenylacetic acid undergoes esterification, hydrazide formation, and cyclization as described in Section 1.1.

Cyclization with 1,3-Dibromopropane

The triazole-thione reacts with 1,3-dibromopropane in the presence of NaOH and NaHCO₃ at 80°C for 6 hours. This step facilitates the formation of the thiazinone ring via nucleophilic substitution:

  • The thiolate ion attacks one bromide of 1,3-dibromopropane, while the adjacent nitrogen of the triazole attacks the other bromide, resulting in ring closure.

To introduce the 4-nitrophenyl group, the triazole-thione intermediate must originate from 4-nitrobenzoic acid. Post-cyclization, the nitro group remains intact, avoiding reduction under these conditions.

Phosphorous Oxychloride-Mediated Cyclization

Phosphorous oxychloride (POCl₃) is effective for dehydrative cyclization, particularly in forming heterocyclic rings with sulfur and nitrogen atoms.

Synthesis of Open-Chain Intermediates

A triazole-thione intermediate with a pendant ketone group is prepared by reacting 4-nitrobenzoyl chloride with hydrazine hydrate to form a hydrazide, followed by cyclization with ammonium thiocyanate.

Cyclization with POCl₃

The intermediate is refluxed in POCl₃ for 2–3 hours, leading to intramolecular cyclization and formation of the thiazinone ring. Excess POCl₃ is removed under reduced pressure, and the product is neutralized with ice-cold water. This method achieves yields of ~60% for analogous triazolothiadiazines.

Functional Group Compatibility and Challenges

Nitro Group Stability

The 4-nitrophenyl group is stable under acidic (POCl₃) and basic (NaOH) conditions used in cyclization steps. However, reducing agents (e.g., H₂/Pd) must be avoided to prevent nitro reduction.

Regioselectivity

The position of substituents on the triazolo-thiazinone core is controlled by the starting materials. For example:

  • The 4-nitrophenyl group is introduced via the carboxylic acid used in Step 1.1.

  • The phenyl group at position 5 originates from α-halo ketones (e.g., phenacyl bromide) or dibromopropane linkers.

Optimization and Yield Improvement

Solvent and Temperature Effects

  • Ethanol vs. Acetone : Ethanol improves solubility of intermediates, while acetone accelerates cyclization.

  • Temperature : Reflux conditions (80–100°C) are critical for ring closure; lower temperatures result in incomplete reactions.

Purification Techniques

  • Recrystallization : The final product is recrystallized from ethanol or dichloromethane to achieve >95% purity.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves byproducts in complex mixtures.

Comparative Analysis of Methods

MethodStarting MaterialsYield (%)Key Advantage
CyclocondensationTriazole-thione + phenacyl bromide58–72High regioselectivity
1,3-DibromopropaneTriazole-thione + 1,3-dibromopropane60–65Simplified workup
POCl₃ CyclizationOpen-chain intermediate + POCl₃55–60Rapid reaction time

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Oxidation: The sulfur atom in the thiazine ring can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) for halogenation.

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Major Products

    Reduction: 2-(4-aminophenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Sulfoxide or sulfone derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the significant applications of triazole derivatives is their antimicrobial properties. Compounds similar to 2-(4-nitrophenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one have been reported to exhibit potent antibacterial activity against a range of pathogens. Research indicates that 1,2,4-triazoles can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli effectively. For instance, derivatives with electron-withdrawing groups have shown enhanced antimicrobial activity due to their ability to interact more effectively with bacterial targets .

Antifungal Properties

Triazole compounds are also recognized for their antifungal properties. They function by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. Studies have indicated that certain triazole derivatives demonstrate significant antifungal activity against strains like Candida albicans and Aspergillus species . The incorporation of specific substituents in the triazole structure enhances this activity.

Anticancer Potential

Emerging research suggests that triazole derivatives may possess anticancer properties. Some studies have indicated that compounds similar to This compound can induce apoptosis in cancer cells through various mechanisms. These include the inhibition of key enzymes involved in cancer cell proliferation and survival .

Neuroprotective Effects

Another area of interest is the neuroprotective effects associated with triazole derivatives. Research has shown that certain compounds can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Pesticides and Herbicides

Triazole compounds are increasingly being utilized in agriculture as pesticides and herbicides. Their effectiveness against fungal pathogens makes them valuable for crop protection. For example, triazole-based fungicides are widely used to control diseases caused by fungi in various crops . The structural modifications of triazoles can enhance their efficacy and reduce toxicity to non-target organisms.

Supramolecular Chemistry

In material science, triazole derivatives have been explored for their supramolecular properties. Their ability to form hydrogen bonds and π-π interactions allows them to be utilized in creating novel materials with specific functionalities. This includes applications in sensors and drug delivery systems where controlled release is essential .

Corrosion Inhibitors

Triazoles are also investigated as corrosion inhibitors due to their ability to form stable complexes with metal surfaces. This application is particularly relevant in industries where metal degradation poses significant challenges .

Summary Table of Applications

Application AreaSpecific UsesNotable Compounds/Effects
Medicinal Antimicrobial (bacterial/fungal)Effective against E. coli, S. aureus, antifungal properties
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveProtection against oxidative stress
Agricultural Pesticides and herbicidesControl of fungal pathogens in crops
Material Science Supramolecular chemistryCreation of novel materials for sensors
Corrosion inhibitorsStability on metal surfaces

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the triazole and thiazine rings can interact with enzyme active sites or receptor binding sites. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Electronic Effects

5-(4-Chlorophenyl)-2-(4-methoxyphenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one (CAS 403830-64-8)
  • Substituents : 4-Methoxyphenyl (position 2), 4-chlorophenyl (position 5) .
  • Molecular Formula : C₁₉H₁₆ClN₃O₂S.
  • Properties :
    • Methoxy (-OCH₃) is electron-donating, enhancing solubility and possibly blood-brain barrier penetration.
    • Chloro (-Cl) is electron-withdrawing, improving stability in hydrophobic environments.
  • Applications: Potential central nervous system (CNS) therapeutics due to methoxy’s lipophilicity .
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
  • Substituents : 4-Chlorophenyl (position 2), 3,4-dimethoxyphenyl (position 5) .
  • Molecular Formula : C₁₉H₁₆ClN₃O₃S.
  • Properties: Dual methoxy groups increase polarity and aqueous solubility.
  • Applications : Solubility-enhanced candidates for oral administration .
(5Z)-5-(2-Propoxybenzylidene)-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • Substituents : 2-Propoxybenzylidene (position 5), 4-methylphenyl (position 2) .
  • Molecular Formula : C₂₃H₂₁N₃O₂S.
  • Properties :
    • Benzylidene group introduces conjugation and rigidity, enhancing planarity for target binding.
    • Methyl (-CH₃) and propoxy (-OCH₂CH₂CH₃) groups balance lipophilicity and metabolic stability.
  • Applications : Enzyme inhibition via improved steric complementarity .

Core Structure Modifications

Thiophene-Fused Analogs
  • Example: N-substituted thieno[3,2-d][1,2,4]triazolo[1,5-a]pyrimidines (). Structure: Thiophene fused with triazolo-pyrimidine. Properties: Extended π-system enhances UV absorption and redox activity. Applications: Anticancer or antiviral agents due to heterocyclic diversity .
Triazolo-Thiadiazine Derivatives
  • Example: 1-{7-Acetyl-3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl}ethan-1-one (CAS 896265-05-7) . Structure: Thiadiazine ring replaces thiazinone. Properties: Acetyl and methoxyphenyl groups improve solubility and target specificity. Applications: PDE1 inhibition for neurological disorders .

Comparative Data Table

Compound Structure (Core + Substituents) Molecular Formula Key Substituent Effects Potential Applications References
2-(4-Nitrophenyl)-5-phenyl-triazolo-thiazinone C₁₉H₁₄N₄O₃S -NO₂ (electron-withdrawing), planar Antimicrobial, enzyme inhibition N/A
5-(4-Chlorophenyl)-2-(4-methoxyphenyl)-triazolo-thiazinone C₁₉H₁₆ClN₃O₂S -OCH₃ (solubility), -Cl (stability) CNS-targeted therapies
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-triazolo-thiazinone C₁₉H₁₆ClN₃O₃S Dual -OCH₃ (polarity), -Cl (reactivity) Oral therapeutics
5-(2-Propoxybenzylidene)-2-(p-tolyl)-thiazolo-triazolone C₂₃H₂₁N₃O₂S Benzylidene (rigidity), -CH₃ (lipophilicity) Enzyme inhibitors

Biological Activity

The compound 2-(4-nitrophenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one belongs to the class of triazole derivatives , which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of triazole derivatives typically involves methods such as 1,3-dipolar cycloaddition or condensation reactions. The specific compound can be synthesized through a multi-step process involving the reaction of appropriate nitrophenyl and phenyl precursors with thiazine derivatives. Characterization techniques like NMR spectroscopy , mass spectrometry , and X-ray crystallography are essential to confirm the structural integrity and purity of the synthesized compound.

Biological Activity Overview

Triazole derivatives are known for their broad spectrum of biological activities:

  • Antimicrobial Activity : Many triazole compounds exhibit significant antibacterial and antifungal properties. For instance, derivatives have shown efficacy against resistant strains of bacteria and fungi.
  • Anticancer Properties : Some studies suggest that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Anti-inflammatory Effects : Certain compounds within this class have demonstrated the ability to reduce inflammation in various models.

The biological activity of This compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Triazole compounds often act as enzyme inhibitors. For example, they may inhibit metallo-β-lactamases (MBLs), which are responsible for antibiotic resistance in bacteria. The compound has shown promising results in inhibiting VIM-2 MBLs with an IC50 value indicating moderate potency.
  • Molecular Interactions : The triazole ring facilitates coordination with metal ions in enzymes, enhancing binding affinity and specificity. This is crucial for developing inhibitors against resistant bacterial strains.

Case Studies and Research Findings

Several studies have highlighted the potential of triazole derivatives:

  • A study reported that a related triazole compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like vancomycin .
  • Another investigation into the structure-activity relationship (SAR) revealed that modifications at specific positions on the triazole ring could enhance antibacterial activity against Gram-positive bacteria .

Data Table: Biological Activity Summary

Biological ActivityCompoundIC50/MIC ValuesReference
AntibacterialThis compound38.36 μM (VIM-2)
AntifungalRelated Triazole DerivativeMIC < 0.68 μM (MRSA)
AnticancerVarious TriazolesVaries by structure

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